REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[N:6]=[CH:5]2.C([Li])CCC.[C:17](OCC)(=[O:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19]>C1COCC1>[CH3:11][N:7]1[C:8]2[C:4](=[CH:3][C:2]([C:17](=[O:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:10][CH:9]=2)[CH:5]=[N:6]1
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Name
|
|
Quantity
|
1.06 g
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Type
|
reactant
|
Smiles
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BrC=1C=C2C=NN(C2=CC1)C
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Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
22 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.68 mL
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Type
|
reactant
|
Smiles
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C(C(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction was kept at −78° C. for 40 minutes
|
Duration
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40 min
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated ammonium chloride solution
|
Type
|
EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
the organic phase was washed with water, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
Concentration and purification with flash column chromatography (hexanes/EtOAc)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
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Smiles
|
CN1N=CC2=CC(=CC=C12)C(C(=O)OCC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |